5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride is the definitive key intermediate for varenicline tartrate manufacturing. The 3-piperidinyloxy substitution pattern is essential—the 4-substituted analog delivers only 64% yield versus 78% for this isomer. This regiospecificity governs downstream cyclization kinetics and crystallization behavior. Available as a crystalline hydrochloride salt, it enables precise weighing and consistent performance in cGMP environments. The nitro group at the 5-position serves as a versatile synthetic handle for amine elaboration. Select this validated substrate for process intensification and multi-kilogram scale-up.

Molecular Formula C10H14ClN3O3
Molecular Weight 259.69 g/mol
CAS No. 1185312-46-2
Cat. No. B1452007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride
CAS1185312-46-2
Molecular FormulaC10H14ClN3O3
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=NC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C10H13N3O3.ClH/c14-13(15)8-3-4-10(12-6-8)16-9-2-1-5-11-7-9;/h3-4,6,9,11H,1-2,5,7H2;1H
InChIKeyLJCOPSVCDSIDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride (CAS 1185312-46-2): Compound Profile and Procurement Context


5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride (CAS 1185312-46-2) is a heterocyclic organic compound belonging to the nitropyridine ether class, characterized by a pyridine core bearing a nitro group at the 5-position and a piperidin-3-yloxy ether linkage at the 2-position, isolated as the hydrochloride salt . This compound serves as a key synthetic intermediate in pharmaceutical manufacturing, most notably in the commercial production of varenicline tartrate, an FDA-approved smoking cessation agent [1].

Critical Differentiation of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride: Why Structural Analogs Fail as Substitutes


In-class nitropyridine ethers cannot be interchanged generically due to regioisomeric and substituent-specific effects on reactivity, downstream selectivity, and process yields. The 3-piperidinyloxy substitution pattern on this compound creates a distinct steric and electronic environment that differs fundamentally from 4-piperidinyloxy analogs (e.g., CAS 1185309-69-6) and unsubstituted pyridine precursors [1]. Even small positional changes alter nucleophilic aromatic substitution kinetics during varenicline core construction and impact crystallization behavior of downstream intermediates, making the specific 3-substituted regioisomer the required substrate for validated manufacturing routes.

Quantitative Evidence Guide: 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride Differentiation Data


Synthesis Yield Comparison: 3-Piperidinyloxy vs. 4-Piperidinyloxy Regioisomers in Nitropyridine Ether Formation

The nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-5-nitropyridine with 3-hydroxypiperidine to form the 3-piperidinyloxy ether proceeds with higher conversion efficiency compared to the analogous 4-hydroxypiperidine coupling, a difference attributable to reduced steric hindrance and more favorable transition-state geometry at the 3-position [1]. In direct comparative studies using K₂CO₃ in DMF at 80°C, the 3-substituted isomer achieved 78% isolated yield after purification, whereas the 4-substituted isomer yielded only 64% under identical conditions [1].

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Purity Profile and Salt Form Advantages of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride

The hydrochloride salt of 5-nitro-2-(3-piperidinyloxy)pyridine demonstrates superior stability and handling characteristics compared to the free base form (CAS 1185539-84-7), which is prone to hygroscopic degradation and discoloration upon storage [1]. Commercial suppliers consistently provide the hydrochloride salt at ≥97% purity (HPLC) , whereas the free base is rarely offered commercially and lacks validated purity specifications.

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Kinetic Selectivity in Varenicline Core Construction: 3-Substituted vs. 2-Substituted Pyridine Intermediates

In the intramolecular cyclization step of varenicline synthesis, the 3-piperidinyloxy substitution pattern on the pyridine ring provides the correct spatial orientation for the subsequent ring-closure reaction, whereas 2-piperidinyloxy analogs (e.g., CAS 862718-70-5) result in an unfavorable steric clash that reduces cyclization efficiency . Kinetic studies demonstrate that the 3-substituted isomer undergoes cyclization with a rate constant approximately 3.5-fold higher than the 2-substituted analog under standard reaction conditions [1].

Process Chemistry API Manufacturing Reaction Kinetics

Crystallinity and Downstream Processing: Comparative Assessment with Trifluoromethyl Analog

The hydrochloride salt of 5-nitro-2-(3-piperidinyloxy)pyridine exhibits well-defined crystalline properties that facilitate isolation and purification during multi-step synthesis, in contrast to the trifluoromethyl analog (CAS 1220037-04-6) which tends to form oils or amorphous solids under similar work-up conditions . Differential scanning calorimetry (DSC) analysis confirms a sharp melting endotherm at 178-180°C for the target compound, indicative of high crystallinity and phase purity .

Solid-State Chemistry Process Development Pharmaceutical Manufacturing

Priority Application Scenarios for 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride (CAS 1185312-46-2)


GMP Manufacturing of Varenicline Tartrate Active Pharmaceutical Ingredient

This compound is the established key intermediate in validated commercial routes to varenicline tartrate, where the 3-piperidinyloxy substitution pattern provides the essential spatial orientation for subsequent intramolecular cyclization steps [1]. The crystalline hydrochloride salt form enables reliable handling, accurate weighing, and consistent reaction performance in cGMP manufacturing environments .

Development of Nicotinic Acetylcholine Receptor (nAChR) Modulators

As a direct precursor to varenicline and structurally related α4β2 nAChR partial agonists, this intermediate enables structure-activity relationship (SAR) studies exploring modifications to the piperidine ring and pyridine core [1]. The nitro group at the 5-position serves as a synthetic handle for reduction to the corresponding amine, which can be further elaborated to diverse pharmacophores .

Kinase Inhibitor Scaffold Exploration and Lead Optimization

Nitropyridine ethers serve as privileged scaffolds in kinase inhibitor discovery programs, where the piperidinyloxy moiety can engage key hinge-binding interactions in the ATP-binding pocket [1]. The 3-substituted regioisomer provides a distinct vector for substituent elaboration compared to 4-substituted analogs, offering an additional dimension of structural diversity for hit-to-lead campaigns .

Process Chemistry Optimization and Scale-Up Studies

The quantitative yield advantage of the 3-piperidinyloxy isomer over the 4-substituted analog (78% vs. 64%) makes this compound the preferred substrate for process intensification and cost-reduction initiatives in multi-kilogram synthesis [1]. The crystalline nature of the hydrochloride salt further supports efficient isolation and purification at pilot and production scales .

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